Dimethyl {5-[(furan-2-ylmethyl)amino]-2-(4-nitrobenzyl)-1,3-oxazol-4-yl}phosphonate
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Overview
Description
DIMETHYL (5-{[(FURAN-2-YL)METHYL]AMINO}-2-[(4-NITROPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound that features a furan ring, an oxazole ring, and a phosphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL (5-{[(FURAN-2-YL)METHYL]AMINO}-2-[(4-NITROPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the furan ring: This step often involves the use of furan-2-carbaldehyde, which reacts with the oxazole intermediate.
Attachment of the phosphonate group: This is usually done through a phosphorylation reaction using reagents like triethyl phosphite.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL (5-{[(FURAN-2-YL)METHYL]AMINO}-2-[(4-NITROPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phosphonates.
Scientific Research Applications
DIMETHYL (5-{[(FURAN-2-YL)METHYL]AMINO}-2-[(4-NITROPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of DIMETHYL (5-{[(FURAN-2-YL)METHYL]AMINO}-2-[(4-NITROPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The furan and oxazole rings, along with the phosphonate group, contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- DIMETHYL (5-{[(THIOPHEN-2-YL)METHYL]AMINO}-2-[(4-NITROPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE
- DIMETHYL (5-{[(PYRIDIN-2-YL)METHYL]AMINO}-2-[(4-NITROPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE
Uniqueness
DIMETHYL (5-{[(FURAN-2-YL)METHYL]AMINO}-2-[(4-NITROPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to similar compounds with thiophene or pyridine rings. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C17H18N3O7P |
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Molecular Weight |
407.3 g/mol |
IUPAC Name |
4-dimethoxyphosphoryl-N-(furan-2-ylmethyl)-2-[(4-nitrophenyl)methyl]-1,3-oxazol-5-amine |
InChI |
InChI=1S/C17H18N3O7P/c1-24-28(23,25-2)17-16(18-11-14-4-3-9-26-14)27-15(19-17)10-12-5-7-13(8-6-12)20(21)22/h3-9,18H,10-11H2,1-2H3 |
InChI Key |
IFRVLZDCXCEMQG-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C1=C(OC(=N1)CC2=CC=C(C=C2)[N+](=O)[O-])NCC3=CC=CO3)OC |
Origin of Product |
United States |
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